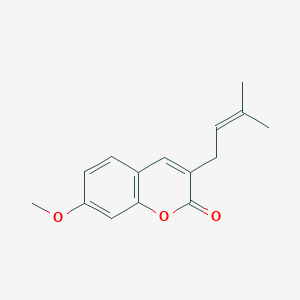

2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)-

Beschreibung

Osthole, systematically named 7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one, is a natural coumarin derivative predominantly isolated from plants such as Cnidium monnieri, Angelica pubescens, and Citrus species . Its molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.29 g/mol. Osthole exhibits a broad spectrum of pharmacological activities, including:

- Anticancer effects: Inhibition of PI3K/AKT signaling in endometrial cancer cells (JEC, KLE, Ishikawa) via PTEN upregulation .

- Neuroprotective and osteogenic properties: Modulation of neuronal and bone metabolism pathways .

- Anti-inflammatory and immunomodulatory actions: Suppression of pro-inflammatory cytokines and immune cell activation .

- Antimicrobial and antioxidant activities: Scavenging reactive oxygen species and inhibiting microbial growth .

Its multitarget mechanism and low reported toxicity in rodent models make it a promising candidate for drug development.

Eigenschaften

CAS-Nummer |

100742-32-3 |

|---|---|

Molekularformel |

C15H16O3 |

Molekulargewicht |

244.28 g/mol |

IUPAC-Name |

7-methoxy-3-(3-methylbut-2-enyl)chromen-2-one |

InChI |

InChI=1S/C15H16O3/c1-10(2)4-5-12-8-11-6-7-13(17-3)9-14(11)18-15(12)16/h4,6-9H,5H2,1-3H3 |

InChI-Schlüssel |

PENBKJQHRGRFQC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCC1=CC2=C(C=C(C=C2)OC)OC1=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 7-methoxy-2H-1-benzopyran-2-one as a starting material, which undergoes prenylation with 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the benzopyran ring .

Wissenschaftliche Forschungsanwendungen

2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Coumarin Derivatives

Structural and Functional Differences

Key structural variations among osthole and related coumarins include substituent positions (methoxy, alkyl chains) and functional groups (hydroxy, benzoyl), which critically influence bioactivity and physicochemical properties.

Table 1: Structural and Pharmacological Comparison

Pharmacological and Mechanistic Insights

Substituent Position Sensitivity :

- Osthole’s 8-(3-methyl-2-butenyl) group is critical for its PI3K/AKT inhibition in cancer cells , whereas Suberosin (6-substituted) lacks comparable anticancer evidence, suggesting position-dependent target specificity.

- Demethylsuberosin’s 7-hydroxy group may enhance antioxidant capacity via hydrogen bonding but reduce metabolic stability compared to osthole’s methoxy group .

Physicochemical Properties

Biologische Aktivität

2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)-, also known as 7-Methoxy-8-[(3-methyl-2-buten-1-yl)oxy]-2H-1-benzopyran-2-one, is a coumarin derivative with significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

- Molecular Formula : C15H16O4

- Molecular Weight : 260.29 g/mol

- CAS Number : 76474-93-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of coumarin derivatives, including 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-methyl-2-butenyl)-. Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast) | 5.0 | |

| HT1080 (fibrosarcoma) | 4.5 | |

| SF-295 (glioblastoma) | 6.0 |

The mechanism of action appears to involve the inhibition of cell invasion and migration, which are critical processes in cancer metastasis. In vivo studies demonstrated that treatment with this compound significantly reduced tumor growth in animal models grafted with cancer cells .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which play a pivotal role in inflammatory diseases.

A study evaluated the effects of various coumarin derivatives on inflammation markers:

| Compound | Effect on Cytokines | Reference |

|---|---|---|

| 7-Methoxy-8-(3-methylbuta1,3-dienyl)-2H-chromen-2-one | Decreased IL-6 and TNF-alpha levels | |

| Osthole | Inhibited COX and LOX activity |

The findings suggest that the benzopyran structure contributes to its ability to modulate inflammatory pathways.

Case Studies

A case study involving patients with chronic inflammatory conditions showed promising results after treatment with coumarin derivatives. Patients reported a significant reduction in symptoms such as pain and swelling after a regimen that included 7-methoxy derivatives over a period of six weeks.

Clinical Observations:

- Patient A : Reduction in pain scores from 8 to 3 (scale of 10).

- Patient B : Improvement in mobility and reduction of swelling observed after two weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.